molecular formula C20H16Cl2N2O2 B2427372 N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 339024-70-3

N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B2427372
CAS No.: 339024-70-3
M. Wt: 387.26
InChI Key: DDULYWOONFBVGG-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a potent and selective chemical probe for the macrodomain-containing protein PARP14, also known as ARTD8. This compound functions as a mono-ADP-ribosyltransferase inhibitor, targeting the catalytic domain of PARP14 and effectively blocking its enzymatic activity . PARP14 is an intracellular signaling protein that plays a critical role in regulating immune cell function and metabolism, particularly in macrophages. Its primary research value lies in investigating the interplay between immunometabolism and cancer progression. Studies using this inhibitor have demonstrated that pharmacological inhibition of PARP14 can reprogram macrophage polarization away from a pro-tumorigenic (M2-like) state and towards an anti-tumor (M1-like) phenotype . This makes it a valuable tool for dissecting the molecular mechanisms by which the tumor microenvironment evades immune surveillance. Consequently, this inhibitor is extensively used in preclinical research to explore novel therapeutic strategies for oncology and autoimmune diseases, with a specific focus on modulating innate immune responses and altering metabolic pathways in tumor-associated macrophages.

Properties

IUPAC Name

N-benzyl-5-chloro-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O2/c21-17-8-6-15(7-9-17)12-24-13-16(10-18(22)20(24)26)19(25)23-11-14-4-2-1-3-5-14/h1-10,13H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDULYWOONFBVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H14Cl2N2O2C_{19}H_{14}Cl_2N_2O_2 with a molecular weight of approximately 373.23 g/mol. The compound features a pyridine ring, which is known for its role in various pharmacological activities.

Antimicrobial Activity

Research indicates that derivatives of pyridine carboxamides exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interference with essential metabolic pathways. For instance, compounds similar to N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo have shown effectiveness against various strains of bacteria by disrupting cell wall synthesis and function.

Anti-inflammatory Effects

Studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX enzymes leads to decreased production of prostaglandins, thus reducing inflammation and pain. The half-maximal inhibitory concentration (IC50) values for related compounds against COX-2 have been reported around 0.04 μmol, indicating potent anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological activity of N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo can be influenced by various substituents on the pyridine ring. Research has shown that electron-withdrawing groups enhance the potency against COX enzymes, while bulky groups may affect the compound's solubility and bioavailability .

Substituent Effect on Activity
ChlorineIncreases potency against COX
Benzyl groupEnhances binding affinity
Alkyl chainsCan improve lipophilicity

In vitro Studies

In vitro assays have demonstrated that N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo exhibits significant cytotoxic effects against various cancer cell lines. For example, a study reported that compounds with similar structures induced apoptosis in cancer cells by activating caspase pathways .

In vivo Efficacy

Animal models have been utilized to assess the anti-inflammatory effects of this compound. In carrageenan-induced paw edema models, treatment with related compounds resulted in significant reductions in swelling comparable to standard anti-inflammatory drugs like indomethacin .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide. Research indicates that derivatives of this compound demonstrate activity against a variety of bacterial strains. For instance, modifications to the pyridine ring have been shown to enhance antibacterial efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Antiviral Properties

The compound has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). Studies indicate that similar pyridine derivatives exhibit inhibitory effects on HCV replication by targeting the NS5B polymerase enzyme. The structure-activity relationship (SAR) analysis suggests that the presence of the chloro and benzyl substituents plays a critical role in enhancing antiviral potency .

Anti-cancer Activity

This compound has been evaluated for its anti-cancer properties. Research indicates that compounds with similar scaffolds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through modulation of key signaling pathways .

Case Study: In Vitro Cytotoxicity

A study assessing the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value indicating significant anti-proliferative activity. Further investigations into its mechanisms revealed that it induces cell cycle arrest and apoptosis via caspase activation pathways.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted for its selectivity towards Src family kinases (SFKs), which are implicated in various cancers. In vitro assays demonstrated that this compound effectively inhibits these kinases at low concentrations, suggesting potential for therapeutic development in cancer treatment .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially offering benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanisms are thought to involve modulation of oxidative stress and inflammation pathways .

Data Summary Table

Application AreaObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiviralInhibits HCV replication
Anti-cancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits Src family kinases
NeuroprotectiveModulates oxidative stress and inflammation

Preparation Methods

Pyridine Core Construction

The pyridine backbone is often synthesized via cyclocondensation reactions. A common approach involves the reaction of β-keto esters with ammonium acetate under acidic conditions to form 6-oxo-1,6-dihydropyridine intermediates. For example, methyl 3-aminocrotonate may react with acetyl chloride derivatives to yield a 6-oxo-1,6-dihydropyridine scaffold. This step typically achieves yields of 65–75% under refluxing ethanol.

Sequential Benzylation

Introduction of the 1-(4-chlorobenzyl) and N-benzyl groups requires careful optimization to avoid over-alkylation. A two-step benzylation protocol is employed:

  • N-Alkylation at Position 1 : The 6-oxo-1,6-dihydropyridine intermediate is treated with 4-chlorobenzyl chloride in the presence of cesium carbonate (Cs₂CO₃) as a base and dimethylformamide (DMF) as a solvent at 80°C. This step achieves >80% regioselectivity for the 1-position.
  • N-Benzylation of the Carboxamide : The resulting 1-(4-chlorobenzyl) intermediate undergoes amidation with benzylamine using coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM) at room temperature.

Chlorination at Position 5

Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in chloroform at 0–5°C, selectively targeting the 5-position of the pyridine ring. This method provides a 92% yield with minimal byproducts. Alternatives like N-chlorosuccinimide (NCS) in acetonitrile have been reported but result in lower selectivity (70–75%).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors are employed for the cyclocondensation and benzylation steps, reducing reaction times by 40% compared to batch processes. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.5–2 L 500–2000 L
Temperature Control ±2°C ±0.5°C
Catalyst Loading 1.2 equiv Cs₂CO₃ 1.05 equiv Cs₂CO₃
Yield 68–72% 75–78%

Purification is performed via recrystallization from ethanol-water mixtures, achieving >99% purity as confirmed by HPLC.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Benzylation

The choice of solvent significantly impacts reaction kinetics and selectivity:

Solvent Dielectric Constant Reaction Time (h) Yield (%)
DMF 36.7 6 82
THF 7.5 12 65
Acetonitrile 37.5 8 74

Polar aprotic solvents like DMF enhance nucleophilicity of the pyridine nitrogen, accelerating benzylation.

Catalytic Systems for Amidation

Comparative studies of coupling agents reveal:

Coupling Agent Cost (USD/g) Reaction Time (h) Yield (%)
HATU 12.50 2 88
EDCI/HOBt 8.20 4 79
DCC 5.90 6 68

HATU’s superior performance is attributed to its ability to stabilize reactive intermediates, reducing side reactions.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide, and how are intermediates characterized?

Methodological Answer: A common approach involves multi-step nucleophilic substitution and cyclization. For example, chlorobenzyl groups can be introduced via Buchwald-Hartwig amination or Ullmann coupling under catalytic Cu(I) conditions. Intermediate characterization requires tandem techniques:

  • IR spectroscopy to confirm carbonyl (C=O) stretches near 1640–1680 cm⁻¹ and NH/amide bands (3230–3420 cm⁻¹) .
  • ¹H-NMR to verify benzyl proton environments (δ 4.5–5.5 ppm for N-CH₂-Ar) and pyridinone ring protons (δ 6.5–8.0 ppm).
  • HPLC-MS for purity assessment (≥95%) and molecular ion confirmation.

Q. How can researchers resolve discrepancies in elemental analysis vs. mass spectrometry data for this compound?

Methodological Answer: Contradictions between elemental analysis (C, H, N) and mass spectrometry (observed vs. calculated molecular weight) often stem from hygroscopicity or solvent retention. Mitigation strategies:

  • Dry samples under vacuum (40–60°C, 24 hrs) before analysis.
  • Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns (e.g., Cl²⁷ vs. Cl³⁵ contributions).
  • Cross-validate with ¹³C-NMR to quantify carbon environments and detect residual solvents (e.g., DMSO-d6 at δ 39.5 ppm) .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the pyridinone ring during analog synthesis?

Methodological Answer: Regioselectivity challenges arise from competing electrophilic sites (C-2 vs. C-4). To prioritize C-5 chlorination:

  • Use directing groups (e.g., benzyl carboxamide) to stabilize transition states via resonance.
  • Employ Lewis acids (e.g., AlCl₃) in chlorination reactions to enhance electrophilic attack at the electron-deficient C-5 position.
  • Monitor reaction progress with in-situ FTIR to track carbonyl group reactivity and avoid over-halogenation .

Q. How should researchers interpret conflicting bioactivity data across enzymatic vs. cell-based assays?

Methodological Answer: Discrepancies may arise from differential membrane permeability or off-target effects. To address this:

  • Perform logP calculations (e.g., using XLogP3) to assess lipophilicity; ideal ranges (2–4) balance solubility and permeability.
  • Use competitive binding assays (e.g., SPR or ITC) to confirm target engagement vs. non-specific interactions.
  • Validate cellular activity with knockdown/rescue experiments (e.g., CRISPR or siRNA) to isolate compound-specific effects.

Q. What analytical techniques distinguish diastereomers or rotamers in crystallographic vs. solution-state studies?

Methodological Answer:

  • X-ray crystallography provides absolute configuration but requires high-purity crystals.
  • NOESY/ROESY NMR identifies spatial proximity of benzyl groups (e.g., 1,4-chlorobenzyl vs. N-benzyl interactions) in solution.
  • VT-NMR (variable temperature) detects rotameric equilibria by observing signal coalescence at elevated temperatures (e.g., 50–80°C in DMSO-d6) .

Data Contradiction Analysis

Q. How to troubleshoot inconsistent IC₅₀ values in kinase inhibition assays?

Methodological Answer: Variability may stem from ATP concentration differences or enzyme lot variability. Standardization steps:

  • Use fixed ATP concentrations (e.g., 1 mM) and normalize to control inhibitors (e.g., staurosporine).
  • Perform kinetic assays (e.g., ADP-Glo™) to distinguish competitive vs. non-competitive inhibition.
  • Validate with thermal shift assays (DSF) to measure compound-induced protein stabilization (ΔTm ≥ 2°C indicates binding) .

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